

"characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

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Compound of Interest

Compound Name: 5-methoxy-1H-benzimidazole-2-sulfonic acid

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An In-Depth Technical Guide to the Characterization of **5-Methoxy-1H-benzimidazole-2-sulfonic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of **5-methoxy-1H-benzimidazole-2-sulfonic acid**. While this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and a potential impurity in drug products like omeprazole, detailed experimental data in the public domain is limited.[1][2] This guide, therefore, synthesizes available information, draws upon established principles of heterocyclic chemistry, and outlines the logical experimental workflows for its synthesis and characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers working with this and related benzimidazole derivatives.

Introduction

5-Methoxy-1H-benzimidazole-2-sulfonic acid, with the molecular formula $C_8H_8N_2O_4S$ and a molecular weight of 228.23 g/mol, belongs to the benzimidazole class of heterocyclic compounds.[3][4] Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antiviral, and

anti-inflammatory properties.[3] The title compound serves as a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3] Its structure, featuring a methoxy group on the benzene ring and a sulfonic acid group at the 2-position of the imidazole ring, offers multiple points for chemical modification, making it a valuable synthon for creating diverse chemical libraries.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **5-methoxy-1H-benzimidazole-2-sulfonic acid** is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of **5-methoxy-1H-benzimidazole-2-sulfonic acid**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₄ S	PubChem[1], ChemicalBook[2]
Molecular Weight	228.23 g/mol	Matrix Scientific[4], Sigma-Aldrich[5]
Melting Point	335 °C (decomposition)	ChemicalBook[6], Matrix Scientific[4]
Appearance	White to off-white solid	ChemicalBook[2]
Density (Predicted)	1.608 ± 0.06 g/cm ³	ChemicalBook[2][6]
pKa (Predicted)	-1.53 ± 0.40	ChemicalBook[2][6]
Storage	Room temperature, sealed, dry	MySkinRecipes[3]

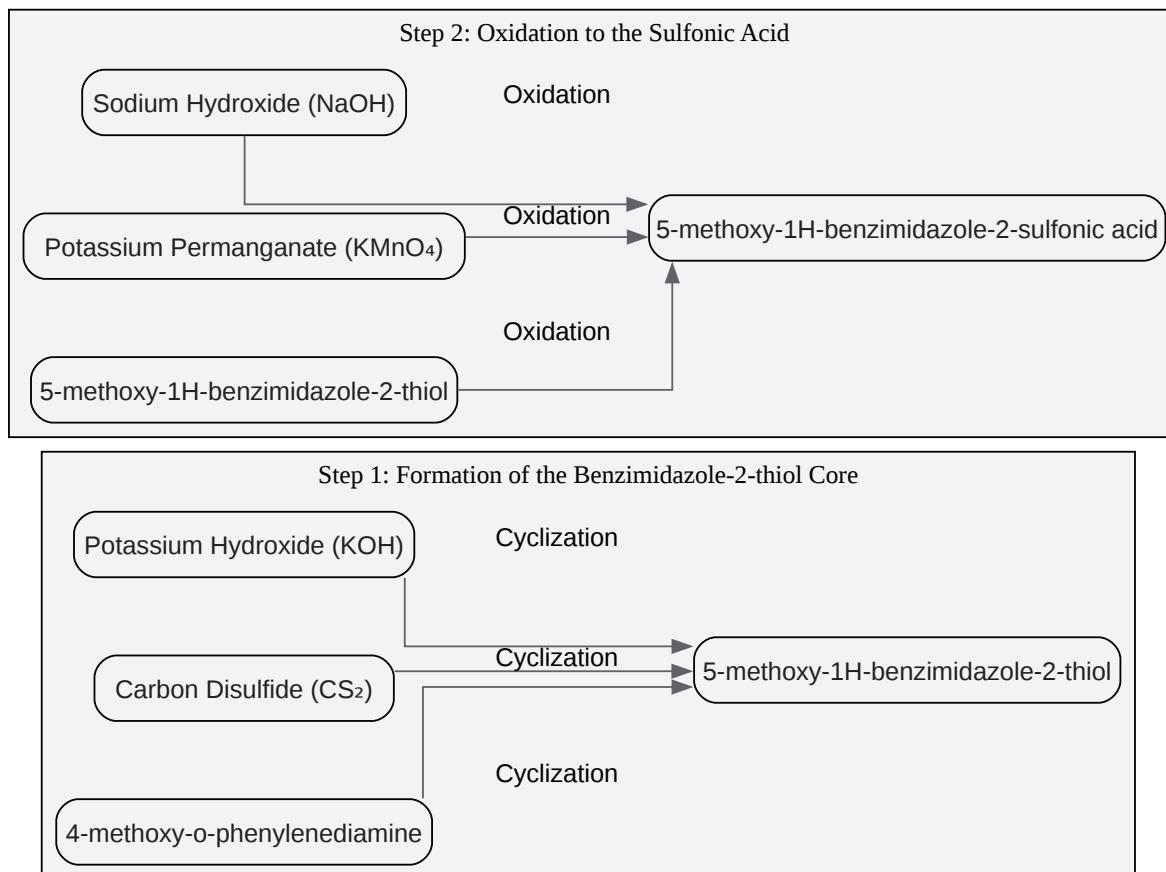
Synthesis and Mechanistic Considerations

While a specific, detailed synthetic protocol for **5-methoxy-1H-benzimidazole-2-sulfonic acid** is not readily available in peer-reviewed literature, a logical and efficient synthesis can be devised based on established benzimidazole chemistry. A plausible route involves the oxidation

of the corresponding 2-thiol derivative, 5-methoxy-1H-benzimidazole-2-thiol.[7][8] This precursor is, in turn, synthesized from 4-methoxy-o-phenylenediamine.

The rationale for this multi-step synthesis lies in the robust and high-yielding nature of each individual reaction. The cyclization of o-phenylenediamines with carbon disulfide is a classic and efficient method for forming the 2-mercaptobenzimidazole core. Subsequent oxidation of the thiol to a sulfonic acid is a well-established transformation.

Proposed Synthesis Workflow

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Caption: Proposed two-step synthesis of **5-methoxy-1H-benzimidazole-2-sulfonic acid**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

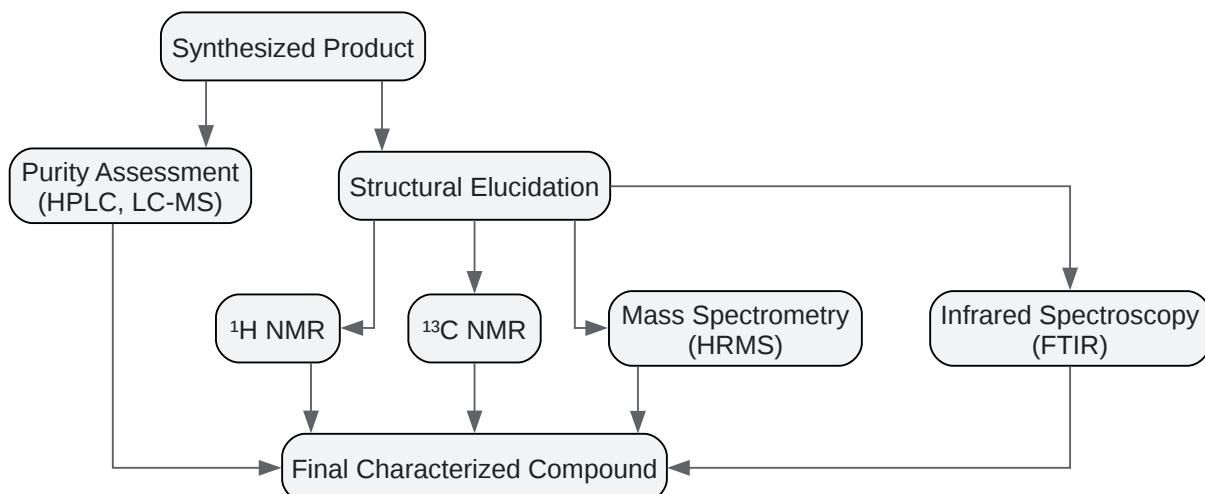
- In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
- To this solution, add carbon disulfide with stirring.
- Heat the mixture to reflux and add a solution of 4-methoxy-o-phenylenediamine in ethanol dropwise.
- Maintain reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Dissolve the residue in water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.
- Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1H-benzimidazole-2-thiol.

Step 2: Synthesis of **5-methoxy-1H-benzimidazole-2-sulfonic acid**

- In a beaker, dissolve 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining a low temperature.
- Stir the reaction mixture for a period of time to allow for complete oxidation.^[8]
- Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a low pH.
- The resulting precipitate of **5-methoxy-1H-benzimidazole-2-sulfonic acid** is filtered, washed with cold water, and dried.^[8]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized **5-methoxy-1H-benzimidazole-2-sulfonic acid** is crucial to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques to be employed.



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Caption: Experimental workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group.
- ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methoxy carbon will be characteristic of the substituted benzimidazole structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The experimentally determined exact mass should be in close agreement with the calculated mass for $C_8H_8N_2O_4S$ (228.0205).[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

- N-H stretching vibrations in the benzimidazole ring.[\[9\]](#)
- C-H stretching of the aromatic ring and the methoxy group.
- C=C and C=N stretching vibrations characteristic of the benzimidazole skeleton.[\[10\]](#)
- Strong absorption bands corresponding to the S=O stretching of the sulfonic acid group.
- O-H stretching from the sulfonic acid group.
- C-O stretching of the methoxy group.

Applications and Future Directions

5-Methoxy-1H-benzimidazole-2-sulfonic acid is primarily recognized for its role as a synthetic intermediate.[\[3\]](#) Its utility stems from the reactivity of the sulfonic acid group, which can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2-position of the benzimidazole ring. This makes it a valuable precursor for the synthesis of potential drug candidates.[\[7\]](#)

Furthermore, its identification as an impurity in the synthesis of omeprazole, a widely used proton pump inhibitor, highlights the importance of its characterization for quality control in the pharmaceutical industry.[\[1\]](#)[\[2\]](#)

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the broad spectrum of activity of benzimidazoles, it is plausible that **5-methoxy-1H-benzimidazole-2-sulfonic acid** and its analogs may possess interesting pharmacological properties.[\[11\]](#)

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of **5-methoxy-1H-benzimidazole-2-sulfonic acid**. By leveraging established chemical principles and analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate. The proposed workflows provide a solid foundation for further investigation into the chemistry and potential applications of this and related benzimidazole compounds.

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